2-(2-Chloro-4-fluorobenzoyl)thiazole
Description
2-(2-Chloro-4-fluorobenzoyl)thiazole (CAS: 1443349-11-8) is a thiazole derivative featuring a benzoyl moiety substituted with chlorine and fluorine at the 2- and 4-positions, respectively. This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, reflecting its role in drug discovery and materials science .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-(1,3-thiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNOS/c11-8-5-6(12)1-2-7(8)9(14)10-13-3-4-15-10/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKSKXXBABDKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101231835 | |
| Record name | Methanone, (2-chloro-4-fluorophenyl)-2-thiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443349-11-8 | |
| Record name | Methanone, (2-chloro-4-fluorophenyl)-2-thiazolyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443349-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (2-chloro-4-fluorophenyl)-2-thiazolyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101231835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(2-Chloro-4-fluorobenzoyl)thiazole typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with thiazole. The reaction is carried out under anhydrous conditions using a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
2-(2-Chloro-4-fluorobenzoyl)thiazole undergoes various chemical reactions, including:
Electrophilic substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position due to the electron-donating effect of the sulfur atom.
Nucleophilic substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity : Research indicates that 2-(2-Chloro-4-fluorobenzoyl)thiazole exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown the following IC50 values:
These values suggest its potential as a lead compound in developing new anticancer therapies through mechanisms such as apoptosis induction and enzyme inhibition .
Cell Line IC50 (µM) HepG-2 (Liver) 4.24 ± 0.3 MCF-7 (Breast) 3.00 ± 0.2 HCT-116 (Colon) 7.35 ± 0.4 - Antidiabetic Potential : Preliminary studies indicate that thiazole derivatives, including this compound, may inhibit glucosidase enzymes, which could lead to therapeutic applications in managing diabetes .
- Mechanism of Action : The compound's ability to modulate enzyme activity involved in metabolic pathways highlights its potential in drug design, particularly for conditions like cancer and diabetes .
Biological Studies
- Enzyme Interaction Studies : The unique structure of this compound allows it to interact with various biological targets, making it a valuable tool in understanding enzyme mechanisms and cellular processes .
- Comparative Studies : When compared to other thiazole derivatives, this compound shows distinct properties that could be advantageous in drug development. For instance, it can be contrasted with sulfathiazole (an antimicrobial agent) and ritonavir (an antiretroviral drug), demonstrating its unique pharmacological profile .
Case Studies
Several studies have highlighted the applications of this compound:
- Anticancer Studies : Research has demonstrated that derivatives similar to this compound induce apoptosis in cancer cell lines such as MCF-7 and HepG-2, suggesting its viability as an anticancer agent .
- Antidiabetic Research : Investigations into the inhibition of glucosidase enzymes by thiazole derivatives suggest that compounds like this one could play a role in diabetes management through similar mechanisms .
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorobenzoyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes involved in various metabolic processes . It may also interact with cellular receptors and ion channels, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Key Observations :
Antifungal and Antimicrobial Efficacy
- This compound analogs : Compounds like 2h and 2l () exhibit MIC90 values of 1.95 µg/mL against Candida albicans, outperforming ketoconazole (4-fold potency increase) .
- Thiazolyl hydrazones (): Show moderate anticandidal activity (MIC = 250 µg/mL) but are less potent than fluconazole (MIC = 2 µg/mL). This highlights the critical role of hydrazone and nitro groups in activity .
- Fluoro-thiazolylhydrazones (): Derivatives with difluorophenyl groups demonstrate enhanced antifungal properties due to increased lipophilicity and membrane penetration .
Biological Activity
2-(2-Chloro-4-fluorobenzoyl)thiazole is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are often incorporated into various pharmacologically active compounds, making them significant in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and comparisons with other thiazole derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can modulate enzyme activity involved in metabolic pathways, which may lead to various therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial in metabolic processes, potentially leading to reduced cell proliferation in cancerous cells.
- Electrophilic Substitution : The thiazole ring can undergo electrophilic substitution at the C-5 position, influenced by the electron-donating effect of the sulfur atom, enhancing its reactivity and biological potential.
Cytotoxic Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 (Liver) | 4.24 ± 0.3 |
| MCF-7 (Breast) | 3.00 ± 0.2 |
| HCT-116 (Colon) | 7.35 ± 0.4 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types .
Comparative Studies
When compared to other thiazole derivatives, such as sulfathiazole and ritonavir, this compound shows unique biological properties due to its specific substitution patterns. For instance:
- Sulfathiazole : Primarily an antimicrobial agent.
- Ritonavir : An antiretroviral drug with a thiazole moiety.
The distinct chemical structure of this compound imparts unique pharmacological properties that could be advantageous in developing new therapeutic agents .
Case Studies and Applications
Several studies have explored the potential applications of this compound in treating diseases:
- Anticancer Activity : A study conducted on various thiazole derivatives indicated that compounds similar to this compound demonstrated significant anticancer properties through apoptosis induction in cancer cell lines like MCF-7 and HepG-2 .
- Antidiabetic Potential : Research on thiazole derivatives has shown promising results in inhibiting glucosidase enzymes, suggesting that compounds like this compound could also exhibit antidiabetic properties through similar mechanisms .
Q & A
Q. How can researchers mitigate side reactions during the synthesis of halogenated thiazole derivatives?
- Methodological Answer :
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during halogenation.
- Low-temperature reactions : Conduct electrophilic substitutions (e.g., Friedel-Crafts) at 0–5°C to minimize polyhalogenation.
- In situ monitoring : Employ ReactIR to track reactive intermediates and adjust reagent addition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
